2,4-Diphenoxypyrimidine is an organic compound with the molecular formula C16H12N2O2. It belongs to the class of pyrimidines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
2,4-Diphenoxypyrimidine can be classified as a diphenoxy derivative of pyrimidine. It is primarily sourced from synthetic pathways involving the modification of pyrimidine structures. The compound is recognized for its significance in medicinal chemistry, particularly in the development of pharmaceutical agents with antibacterial and anti-inflammatory properties .
The synthesis of 2,4-Diphenoxypyrimidine typically involves several methods, including:
The synthesis often employs techniques such as microwave irradiation to enhance reaction efficiency and yield. Characterization of synthesized compounds is typically conducted using techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass spectrometry (MS) to confirm structural integrity and purity .
The molecular structure of 2,4-Diphenoxypyrimidine features a pyrimidine ring substituted at positions 2 and 4 with phenoxy groups. The chemical structure can be represented as follows:
2,4-Diphenoxypyrimidine participates in various chemical reactions that can modify its structure or introduce new functional groups. Key reactions include:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in determining the outcome of these reactions.
The biological activity of 2,4-Diphenoxypyrimidine is linked to its ability to interact with specific biological targets. Its mechanism of action may involve:
Research has shown that modifications on the pyrimidine ring can enhance its efficacy against specific bacterial strains, making it a subject of interest for drug development .
The applications of 2,4-Diphenoxypyrimidine extend across various fields:
2,4-Diphenoxypyrimidine derivatives exemplify strategic bioisosteric replacements in kinase inhibitor design. The pyrimidine core serves as a privileged scaffold due to its ability to mimic purine nucleobases, facilitating competitive binding at ATP sites of kinases. Unlike anilino-linked pyrimidines (e.g., gefitinib), the phenoxy linkage introduces enhanced metabolic stability and reduced susceptibility to oxidation. This modification addresses common resistance mechanisms in tyrosine kinase inhibitors (TKIs), such as EGFR T790M mutations, by avoiding steric clashes with gatekeeper residues [1] [6]. The oxygen atom in phenoxy ethers also improves solubility and reduces π-stacking interactions that promote off-target effects. Recent studies demonstrate that 2,4-diphenoxypyrimidines maintain hinge-region hydrogen bonding (e.g., with Met793 in EGFR) while optimizing pharmacokinetic properties, making them viable candidates for overcoming drug resistance in non-small cell lung cancer (NSCLC) [5].
Computational approaches have been pivotal in elucidating the binding mechanisms of 2,4-diphenoxypyrimidines. Molecular docking and dynamics simulations reveal that these compounds adopt a U-shaped configuration within kinase binding pockets, enabling simultaneous interactions with:
Table 1: Key Interactions of 2,4-Diphenoxypyrimidines with Kinase Targets
Kinase Target | Hydrogen Bonds | Hydrophobic Pockets Engaged | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
EGFR (T790M/L858R) | Met793, Cys797 | Back pocket (Leu718, Val726) | -9.8 to -11.2 |
ROS1 | Lys1980, Glu1947 | Solvent-front (Leu1951) | -10.3 |
ALK | Glu1197, Leu1122 | DFG pocket (Phe1198) | -9.5 |
Free energy perturbation (FEP) calculations further quantify the impact of substituents on binding affinity. For instance, fluorination at ortho-positions of phenoxy rings enhances van der Waals contacts with Pro794 in EGFR, increasing residence time by 40% [1] [4]. WaterMap analyses confirm that optimal 2,4-diphenoxypyrimidine derivatives displace high-energy water molecules in subpockets, contributing to entropy-driven binding [7].
SAR studies highlight the critical role of phenoxy substituents in modulating potency, selectivity, and resistance profiles:
Table 2: Impact of Phenoxy Substituents on Kinase Inhibition
Substituent (R) | EGFR T790M/L858R IC₅₀ (nM) | Selectivity vs. WT EGFR | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
2-F, 4-CF₃ | 8.9 | 49-fold | >120 |
2,6-diCl | 12.7 | 32-fold | 90 |
Unsubstituted | 88.2 | 3-fold | 25 |
Notably, deuteriation of methyl groups on phenoxy rings (e.g., –OC₆H₄CD₃) further extends half-life by attenuating CYP450-mediated demethylation, as demonstrated in mouse microsomal studies [5].
Fragment-based drug design (FBDD) leverages subpocket-targeting fragments to optimize 2,4-diphenoxypyrimidine inhibitors. The KinFragLib platform categorizes kinase binding sites into six subpockets: adenine (AP), front (FP), gate (GA), back (B1/B2), and solvent-exposed (SE) [10]. Key strategies include:
Table 3: Fragment-to-Lead Optimization of 2,4-Diphenoxypyrimidines
Fragment (Subpocket) | Optimized Group | Kinase Inhibition Gain | Selectivity Index |
---|---|---|---|
Indazole (GA) | 2-(1H-Indazol-5-yloxy) | ALK IC₅₀: 3.7 nM → 1.9 nM | 28-fold (vs. JAK2) |
Sulfoxide (SE) | 4-(Methylsulfinyl)phenoxy | EGFR Del19 IC₅₀: 0.013 μM | 166-fold (vs. EGFR WT) |
Piperidine (B2) | N-Methylpiperazine | ROS1 IC₅₀: 2.3 nM | >100-fold (vs. KIT) |
This approach enables systematic exploration of chemical space while minimizing off-target interactions, as validated by kinome-wide selectivity screens (≥80% inhibition at 1 μM for intended targets) [4] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7